molecular formula C9H10N2O B180972 (6-methyl-1H-benzimidazol-2-yl)methanol CAS No. 20034-02-0

(6-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B180972
CAS No.: 20034-02-0
M. Wt: 162.19 g/mol
InChI Key: GUVUEQHXSSOYNR-UHFFFAOYSA-N
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Description

(6-methyl-1H-benzimidazol-2-yl)methanol: is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields including medicine, agriculture, and industry.

Mechanism of Action

Target of Action

The primary target of (6-methyl-1H-benzimidazol-2-yl)methanol, also known as carbendazim, is the tubulin proteins in cells . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

Carbendazim binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in germ cells . This compound is aneugenic, causing these effects in both female and male germ cells of mice in vivo and also in somatic cells .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process, leading to errors in chromosome segregation . This can result in cells with an abnormal number of chromosomes, a condition known as aneuploidy, which can lead to cell death or the development of diseases such as cancer .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), studies have shown that after oral administration of carbendazim to rats, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females . This suggests that the compound is well-absorbed and is primarily excreted through the kidneys .

Result of Action

The binding of carbendazim to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell death . This is because the malsegregation of chromosomes during cell division can result in non-viable cells . In addition, carbendazim has been found to be teratogenic in rats and can cause liver tumors in mice .

Action Environment

The action, efficacy, and stability of carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its absorption and distribution within the body . .

Biochemical Analysis

Biochemical Properties

Benzimidazoles are known to mimic properties of DNA bases due to the presence of nitrogen atoms in their structure . This allows them to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific structure and functional groups of the benzimidazole compound .

Cellular Effects

Benzimidazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and causing malsegregation of chromosomes . This can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are generally stable compounds . Any long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (6-methyl-1H-benzimidazol-2-yl)methanol in animal models. Benzimidazole derivatives have been used in various doses in animal studies, with effects varying depending on the specific compound and dosage used .

Metabolic Pathways

Benzimidazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Benzimidazoles can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzimidazoles and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the condensation reaction method. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

  • Oxidation: (6-methyl-1H-benzimidazol-2-yl)carboxylic acid
  • Reduction: (6-methyl-1H-benzimidazol-2-yl)methane
  • Substitution: (6-methyl-1H-benzimidazol-2-yl)methyl chloride or (6-methyl-1H-benzimidazol-2-yl)methylamine

Comparison with Similar Compounds

Uniqueness: (6-methyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUEQHXSSOYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350448
Record name (6-methyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-02-0
Record name 6-Methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20034-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-methyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1H-1,3-benzodiazol-2-yl)methanol
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